
4-Bromo-3-nitrobenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-3-nitrobenzene-1-sulfonyl fluoride” is a chemical compound. The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that bromo and nitro groups on benzene rings are often involved in electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Radiolabeled Compounds
4-Bromo-3-nitrobenzene-1-sulfonyl fluoride has been used in the synthesis of radiolabeled compounds, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT). This compound was synthesized for positron emission tomography (PET) imaging, highlighting its utility in diagnostic medicine and neuroscience research (Klok et al., 2006).
Development of Clickable Reagents
The chemical serves as a precursor for developing new clickable reagents for chemical synthesis. For instance, 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) has been developed as a new SuFEx clickable reagent for the regioselective construction of 5-sulfonylfluoro isoxazoles, demonstrating its importance in creating functionalized molecules for further chemical transformations (Leng & Qin, 2018).
Fluorination Techniques
This compound is also instrumental in developing fluorination techniques, such as the use of BrF3 and other reagents derived from F2 for attaching the fluorine atom to organic molecules. This process is crucial for synthesizing fluorinated compounds, which are valuable in pharmaceuticals, agrochemicals, and material sciences (Rozen, 2005).
Inhibition Studies
In medicinal chemistry, sulfonamides incorporating fluorine and 1,3,5-triazine moieties have been shown to be effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. This application underscores the compound's role in developing new antimycobacterial agents with novel mechanisms of action, contributing to the fight against tuberculosis (Ceruso et al., 2014).
Charge Transfer Complexes in Solar Cells
Furthermore, this compound has been explored in the context of polymer solar cells. The formation of charge transfer complexes significantly improves the electron transfer process, enhancing device performance and efficiency. This application demonstrates the compound's potential in renewable energy technologies (Fu et al., 2015).
Eigenschaften
IUPAC Name |
4-bromo-3-nitrobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASJNHRLMWDBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

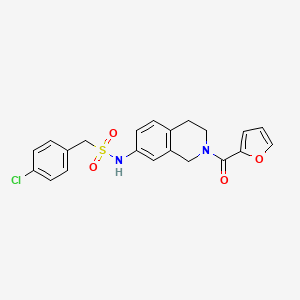
![2-Cyclopropyl-1-[1-[(2,5-dimethoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2699313.png)
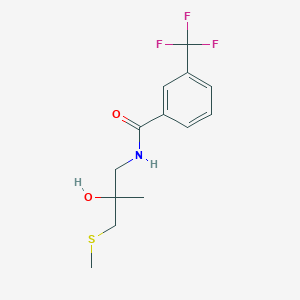
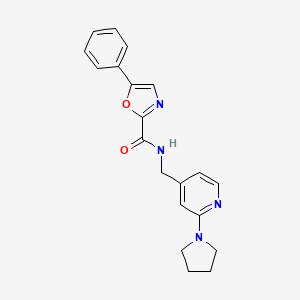
![3-(4-Chlorophenyl)-5-{1-[(4-ethylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2699318.png)


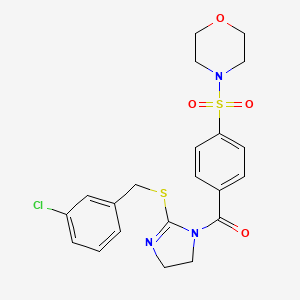
![5-[(3,4-dimethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2699323.png)
![2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile](/img/structure/B2699324.png)
![6-methyl-4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2699326.png)
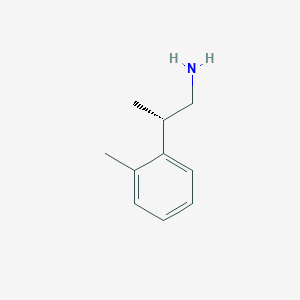
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2699331.png)
